Regorafenib (Pyridine)-N-oxide-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

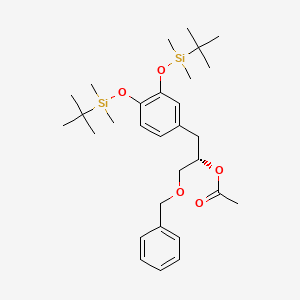

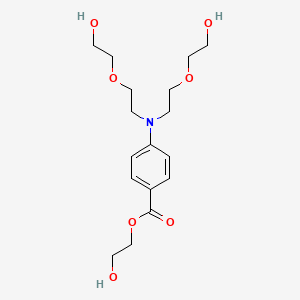

Regorafenib (Pyridine)-N-oxide-d3 is an active metabolite of Regorafenib . Regorafenib is a multi-target inhibitor for VEGFR1/2/3, PDGFRβ, Kit, RET, and Raf-1 . It has been used in the treatment of various cancers, including colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma .

作用机制

Regorafenib is a multi-kinase inhibitor that targets multiple kinases involved in normal cellular functions and in pathologic processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . It inhibits VEGF receptors 1, 2, and 3; rearranged during transfection (RET); receptor tyrosine kinase (KIT); platelet-derived growth factor receptor (PDGFR) alpha and beta; fibroblast growth factor receptor (FGFR) 1 and 2; angiopoietin-1 receptor (Tie2); discoidin domain-containing receptor 2 (DDR2); Ephrin type-A receptor 2 (Eph 2A); tropomyosin receptor kinase A (TrkA); rapidly accelerated fibrosarcoma (RAF-1); v-RAF murine sarcoma viral oncogene homolog B1 (BRAF); stress-activated protein kinase-2 (SAPK2); protein tyrosine kinase 5 (PTK5); and Abelson murine leukemia virus (Abl) .

安全和危害

未来方向

Regorafenib has shown promise in the treatment of various cancers, and ongoing research is investigating its potential in combination with other therapies . There is also interest in understanding the molecular insights of Regorafenib treatment for colorectal cancer, which could provide some perspective for the search of predictive biomarkers .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Regorafenib (Pyridine)-N-oxide-d3 involves the conversion of commercially available starting materials to the final product through a series of chemical reactions.", "Starting Materials": [ "3,5-dimethyl-1H-pyrazole", "4-chloro-3-nitrobenzoic acid", "3-aminophenol", "4-(4-aminopyridin-1-yl)-N-methyl-2-(4-methyl-1H-imidazol-1-yl)benzamide", "Deuterium oxide" ], "Reaction": [ "Step 1: The 3,5-dimethyl-1H-pyrazole is reacted with 4-chloro-3-nitrobenzoic acid in the presence of a base to form 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-nitrobenzoic acid.", "Step 2: The 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-nitrobenzoic acid is reduced with a reducing agent to form 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.", "Step 3: The 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is reacted with 3-aminophenol in the presence of a coupling agent to form 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-hydroxyphenyl)benzamide.", "Step 4: The 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-hydroxyphenyl)benzamide is reacted with 4-(4-aminopyridin-1-yl)-N-methyl-2-(4-methyl-1H-imidazol-1-yl)benzamide in the presence of a coupling agent to form Regorafenib (Pyridine)-N-oxide-d3.", "Step 5: Regorafenib (Pyridine)-N-oxide-d3 is purified and isolated using standard techniques such as column chromatography and recrystallization." ] } | |

CAS 编号 |

1333489-03-4 |

分子式 |

C21H15ClF4N4O4 |

分子量 |

501.837 |

IUPAC 名称 |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuteriomethyl)pyridin-1-ium-2-carboxamide |

InChI |

InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1D3 |

InChI 键 |

NUCXNEKIESREQY-FIBGUPNXSA-N |

SMILES |

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |

同义词 |

4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-2-pyridinecarboxamide 1-Oxide-d3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate](/img/structure/B569940.png)

![(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol](/img/structure/B569941.png)

![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B569953.png)

![erythro-N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B569958.png)

![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B569959.png)